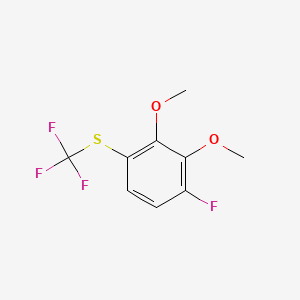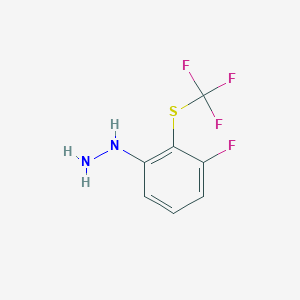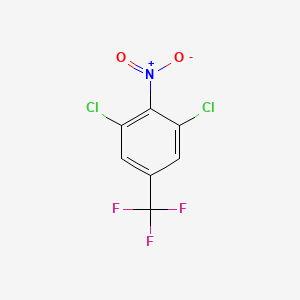
1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene: is an aromatic compound with the molecular formula C7H2Cl2F3NO2 It is characterized by the presence of two chlorine atoms, one nitro group, and one trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the nitration and chlorination of benzene derivatives. One common method involves the nitration of 1,3-dichloro-5-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to minimize side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalytic hydrogenation and Bamberger rearrangement are often employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Amines: Formed from the reduction of nitro groups.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those containing trifluoromethyl groups which are known to enhance biological activity.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form amines, which can then interact with biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, making this compound a valuable building block in drug design .
Comparison with Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)nitrobenzene
- 1,4-Dichloro-2-(trifluoromethyl)benzene
Comparison: 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and potential for use in various synthetic applications .
Properties
Molecular Formula |
C7H2Cl2F3NO2 |
|---|---|
Molecular Weight |
259.99 g/mol |
IUPAC Name |
1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H |
InChI Key |
SXVXTLYDPQSPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


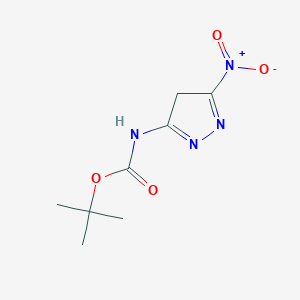
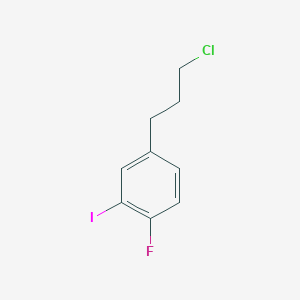
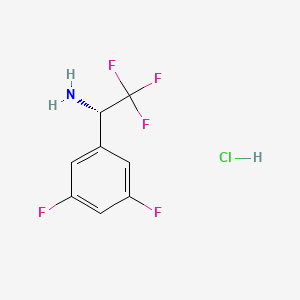
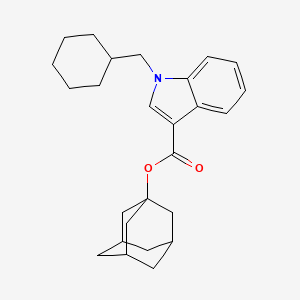



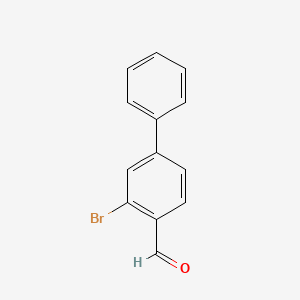
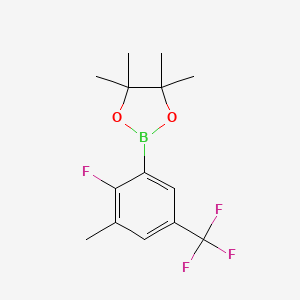
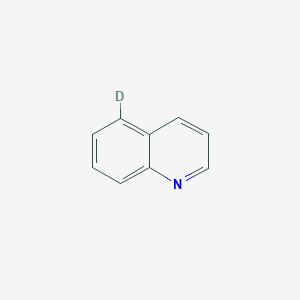

![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
